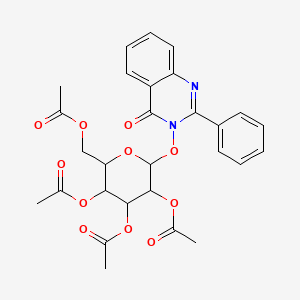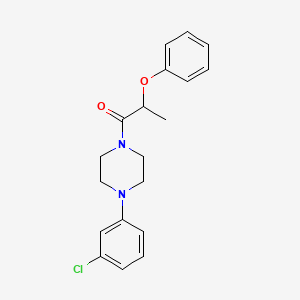![molecular formula C19H20ClN3O5S B5207214 2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as CCNSB and is a member of the sulfonylurea family of compounds. CCNSB has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential as a tool in scientific research.
Mécanisme D'action
CCNSB is known to inhibit the activity of the sulfonylurea receptor, which is involved in insulin secretion. The compound binds to a specific site on the receptor and prevents the binding of other molecules that stimulate insulin secretion. CCNSB has also been shown to inhibit the activity of ion channels, which has potential applications in the study of neurological disorders.
Biochemical and Physiological Effects:
CCNSB has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit insulin secretion and to have an effect on ion channel activity. CCNSB has also been shown to have an effect on the activity of certain enzymes and to have potential as a tool in the study of enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
CCNSB has a number of advantages as a tool in scientific research. The compound is relatively easy to synthesize and has a high purity and yield. CCNSB also has a specific target in the sulfonylurea receptor, which makes it a useful tool in the study of diabetes and insulin secretion. However, CCNSB has limitations in its use as a tool in scientific research. The compound has potential side effects and may not be suitable for all experiments.
Orientations Futures
There are a number of future directions for the study of CCNSB. The compound has potential applications in the study of diabetes and insulin secretion, as well as in the study of ion channel activity and neurological disorders. Further research is needed to fully understand the mechanism of action of CCNSB and its potential applications in scientific research. Additionally, the development of new compounds based on CCNSB may lead to more effective tools for scientific research.
Méthodes De Synthèse
The synthesis of CCNSB involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form an intermediate. The intermediate is then reacted with chlorosulfonyl isocyanate to form the final product, CCNSB. The synthesis of CCNSB has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
CCNSB has been studied for its potential use as a tool in scientific research. The compound has been shown to inhibit the activity of the sulfonylurea receptor, which is involved in insulin secretion. This inhibition has potential applications in the study of diabetes and insulin secretion. CCNSB has also been studied for its potential use in the study of ion channel activity and as a tool in the study of neurological disorders.
Propriétés
IUPAC Name |
2-chloro-5-(cyclohexylsulfamoyl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-16-11-10-14(29(27,28)22-13-6-2-1-3-7-13)12-15(16)19(24)21-17-8-4-5-9-18(17)23(25)26/h4-5,8-13,22H,1-3,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGRTCXYEZWAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(cyclohexylsulfamoyl)-N-(2-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)

![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)


![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
